molecular formula C19H24N2O2S B6582150 3-(dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide CAS No. 1207020-57-2

3-(dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide

Cat. No. B6582150
CAS RN: 1207020-57-2
M. Wt: 344.5 g/mol
InChI Key: UWNWENAGXCNJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide, commonly referred to as DMATB, is a novel small molecule that has been gaining attention in the scientific research community. It is a highly versatile compound that can be used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

DMATB has been found to have a number of scientific research applications. It has been used as a tool to study the structure-activity relationships of small molecules and as a model compound to elucidate the mechanisms of action of new drug candidates. It has also been used to study the effects of small molecules on various cell types and to investigate the effects of small molecules on gene expression. DMATB has also been used in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of DMATB is not yet fully understood. However, it is believed to interact with several receptor proteins and enzymes in the body, including the G-protein coupled receptors, kinases, and phosphatases. It is also believed to modulate the activity of various other proteins and enzymes, including transcription factors and epigenetic regulators.
Biochemical and Physiological Effects
DMATB has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of various enzymes and proteins, including kinases, phosphatases, and transcription factors. It has also been found to affect the expression of various genes, including those involved in cell proliferation, differentiation, and apoptosis. In addition, DMATB has been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMATB in laboratory experiments is its high solubility in aqueous solutions. This makes it an ideal compound for use in a variety of experiments. However, it should be noted that DMATB is highly reactive and should be handled with care. In addition, it should be noted that DMATB is highly toxic and should not be ingested.

Future Directions

The potential future directions for DMATB include further studies into its mechanism of action, its effects on various cell types, and its potential therapeutic applications. In addition, further research is needed to explore the effects of DMATB on gene expression and its potential use in the development of new drugs. Finally, further research is needed to explore the potential synergistic effects of DMATB with other compounds.

Synthesis Methods

DMATB is synthesized via a three-step reaction. The first step involves the reaction of 4-(thiophen-2-yl)oxan-4-yl chloride with dimethylamine in the presence of triethylamine. The second step involves the reaction of the intermediate with methylmagnesium bromide in the presence of tetrahydrofuran. The final step involves the reaction of the intermediate with benzoyl chloride in the presence of pyridine. The entire process is carried out under an inert atmosphere and yields DMATB as a white solid.

properties

IUPAC Name

3-(dimethylamino)-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-21(2)16-6-3-5-15(13-16)18(22)20-14-19(8-10-23-11-9-19)17-7-4-12-24-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNWENAGXCNJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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